
Lycoricidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lycoricidine is a naturally occurring alkaloid found in plants of the Amaryllidaceae family, particularly in the genus Lycoris. This compound is known for its diverse biological activities, including anticancer, antiviral, and antibacterial properties. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of lycoricidine involves several steps, starting from readily available starting materials. One notable synthetic route includes the dearomatization of bromobenzene using arenophile-mediated dihydroxylation. This process is followed by transpositive Suzuki coupling and cycloreversion to obtain a key biaryl dihydrodiol intermediate. The intermediate is then converted to this compound through site-selective syn-1,4-hydroxyamination and deprotection .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. advancements in synthetic methodologies and the development of more efficient reaction conditions may pave the way for scalable production in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Lycoricidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include bromobenzene, arenophiles, and Suzuki coupling reagents. The reaction conditions typically involve mild temperatures and specific catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from the reactions involving this compound include its derivatives, such as narciclasine and pancratistatin. These derivatives exhibit similar biological activities and are often studied alongside this compound for their therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Lycoricidine has been extensively studied for its scientific research applications in various fields:
Wirkmechanismus
Lycoricidine exerts its effects through various molecular targets and pathways. It induces apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction. Additionally, this compound can induce autophagy, a process that helps in the degradation of damaged cellular components. These mechanisms contribute to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Lycoricidine is structurally related to other alkaloids from the Amaryllidaceae family, such as narciclasine, 7-deoxypancratistatin, and pancratistatin. These compounds share similar biological activities, including anticancer and antiviral properties. this compound is unique due to its specific molecular structure and the distinct pathways it targets in cancer cells .
List of Similar Compounds
- Narciclasine
- 7-Deoxypancratistatin
- Pancratistatin
This compound’s uniqueness lies in its ability to induce both apoptosis and autophagy, making it a versatile compound for therapeutic applications.
Eigenschaften
CAS-Nummer |
19622-83-4 |
|---|---|
Molekularformel |
C14H13NO6 |
Molekulargewicht |
291.26 g/mol |
IUPAC-Name |
2,3,4-trihydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |
InChI |
InChI=1S/C14H13NO6/c16-8-1-6-5-2-9-10(21-4-20-9)3-7(5)14(19)15-11(6)13(18)12(8)17/h1-3,8,11-13,16-18H,4H2,(H,15,19) |
InChI-Schlüssel |
YYDLFVZOIDOGSO-UHFFFAOYSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C[C@@H]([C@H]([C@H]([C@@H]4NC3=O)O)O)O |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O |
Kanonische SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O |
| 19622-83-4 | |
Synonyme |
lycoricidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


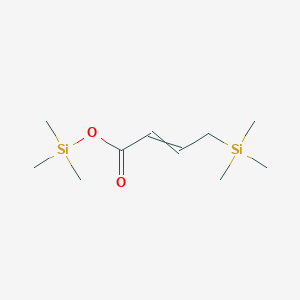
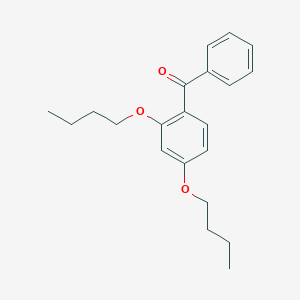
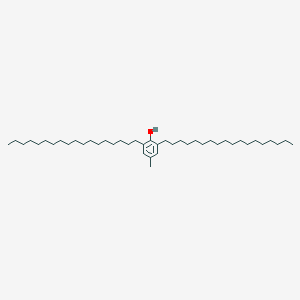
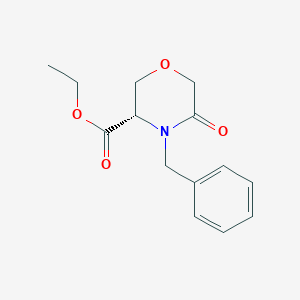
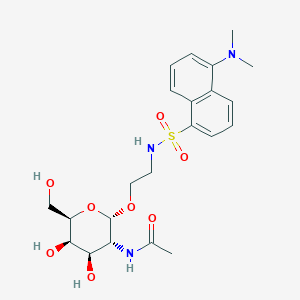
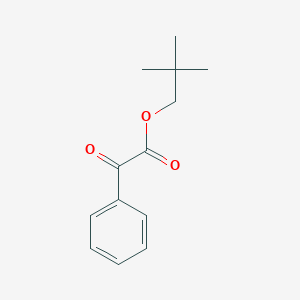
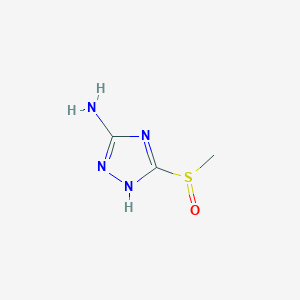
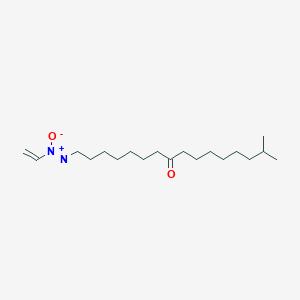
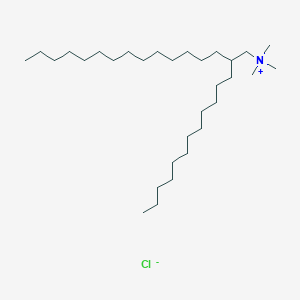
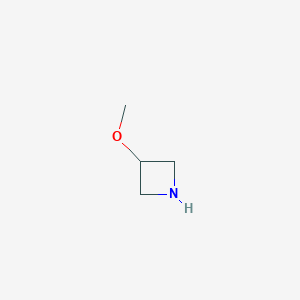
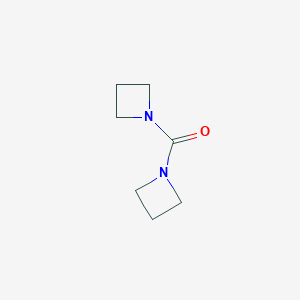

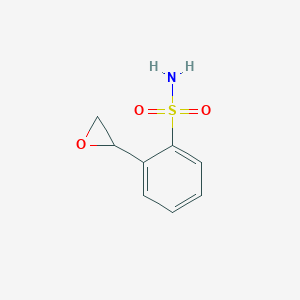
![3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B35415.png)
